molecular formula C14H21NO2 B8760586 3-methoxy-N,N-bis(1-methylethyl)benzamide CAS No. 103258-40-8

3-methoxy-N,N-bis(1-methylethyl)benzamide

Cat. No. B8760586
M. Wt: 235.32 g/mol
InChI Key: MBGXDEFJMDHECP-UHFFFAOYSA-N
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Patent
US05488160

Procedure details

A stirred solution of 4-[5-[4-(aminoiminomethyl)phenoxy]pentyloxy]-3-methoxy-N,N-bis(1-methylethyl)benzamide (3.0 g, 7.06 mmol) in 15 mL of dichloromethane is treated with 1-ethyl-3-[3-(dimethylamino)propyl]-carbodiimide hydrochloride (1.67 g, 8.47 mmol), hydroxybenzotriazole (1.14 g, 8.47 mmol), and 2-(benzoyloxymethyl)benzoic acid (1.81 g, 7.06 mmol) and stirred at room temperature over 2 hours. The reaction is concentrated in vacuo and purified by chromatography on silica gel (50 g) with 60% ethyl acetate/hexane as the eluent to afford 4-[5-[4-amino[2-(benzoyloxymethyl)benzoyl]iminomethyl]phenoxy]pentyloxy]-3-methoxy-N,N-bis(1-methylethyl)benzamide as a colorless foam:
Name
4-[5-[4-(aminoiminomethyl)phenoxy]pentyloxy]-3-methoxy-N,N-bis(1-methylethyl)benzamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
NN=CC1C=CC(OCCCCCO[C:15]2[CH:29]=[CH:28][C:18]([C:19]([N:21]([CH:25]([CH3:27])[CH3:26])[CH:22]([CH3:24])[CH3:23])=[O:20])=[CH:17][C:16]=2[O:30][CH3:31])=CC=1.Cl.C(N=C=NCCCN(C)C)C.OC1C2N=NNC=2C=CC=1.C(OCC1C=CC=CC=1C(O)=O)(=O)C1C=CC=CC=1>ClCCl>[CH3:31][O:30][C:16]1[CH:17]=[C:18]([CH:28]=[CH:29][CH:15]=1)[C:19]([N:21]([CH:25]([CH3:26])[CH3:27])[CH:22]([CH3:23])[CH3:24])=[O:20] |f:1.2|

Inputs

Step One
Name
4-[5-[4-(aminoiminomethyl)phenoxy]pentyloxy]-3-methoxy-N,N-bis(1-methylethyl)benzamide
Quantity
3 g
Type
reactant
Smiles
NN=CC1=CC=C(OCCCCCOC2=C(C=C(C(=O)N(C(C)C)C(C)C)C=C2)OC)C=C1
Name
Quantity
1.67 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
1.14 g
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Name
Quantity
1.81 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1=C(C(=O)O)C=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature over 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (50 g) with 60% ethyl acetate/hexane as the eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C(=O)N(C(C)C)C(C)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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